molecular formula C16H14N4OS B12624039 3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile CAS No. 917908-41-9

3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile

Cat. No.: B12624039
CAS No.: 917908-41-9
M. Wt: 310.4 g/mol
InChI Key: SKNMMKBWFAHPMH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of ethoxy, methylthieno, pyrimidinyl, and benzonitrile groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and benzonitrile groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
  • 3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid

Uniqueness

3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917908-41-9

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C16H14N4OS/c1-3-21-13-6-11(7-17)4-5-12(13)20-15-14-10(2)8-22-16(14)19-9-18-15/h4-6,8-9H,3H2,1-2H3,(H,18,19,20)

InChI Key

SKNMMKBWFAHPMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

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